4-(3-Oxo-3-phenylprop-1-enyl)phenyl 4-fluorobenzene-1-sulfonate 4-(3-Oxo-3-phenylprop-1-enyl)phenyl 4-fluorobenzene-1-sulfonate
Brand Name: Vulcanchem
CAS No.: 1010118-48-5
VCID: VC7901851
InChI: InChI=1S/C21H15FO4S/c22-18-9-13-20(14-10-18)27(24,25)26-19-11-6-16(7-12-19)8-15-21(23)17-4-2-1-3-5-17/h1-15H/b15-8+
SMILES: C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F
Molecular Formula: C21H15FO4S
Molecular Weight: 382.4 g/mol

4-(3-Oxo-3-phenylprop-1-enyl)phenyl 4-fluorobenzene-1-sulfonate

CAS No.: 1010118-48-5

Cat. No.: VC7901851

Molecular Formula: C21H15FO4S

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Oxo-3-phenylprop-1-enyl)phenyl 4-fluorobenzene-1-sulfonate - 1010118-48-5

Specification

CAS No. 1010118-48-5
Molecular Formula C21H15FO4S
Molecular Weight 382.4 g/mol
IUPAC Name [4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 4-fluorobenzenesulfonate
Standard InChI InChI=1S/C21H15FO4S/c22-18-9-13-20(14-10-18)27(24,25)26-19-11-6-16(7-12-19)8-15-21(23)17-4-2-1-3-5-17/h1-15H/b15-8+
Standard InChI Key YMOCKJOIASMJTF-OVCLIPMQSA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F
SMILES C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F
Canonical SMILES C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F

Introduction

Structural and Molecular Characteristics

Chemical Identity

The IUPAC name of the compound is [4-(3-oxo-3-phenylprop-1-enyl)phenyl] 4-fluorobenzenesulfonate, with the SMILES notation:
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F\text{C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F} .
The structure combines a conjugated enone system (3-oxo-3-phenylprop-1-enyl) with a sulfonate ester group, creating a planar geometry that enhances reactivity in electrophilic substitutions.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC21H15FO4S\text{C}_{21}\text{H}_{15}\text{FO}_{4}\text{S}
Molecular Weight382.4 g/mol
CAS Number1010118-48-5
Melting PointNot reported-
Boiling PointNot reported-

Spectroscopic Data

  • NMR: The 1H^1\text{H} NMR spectrum exhibits signals for the aromatic protons (δ 7.2–8.1 ppm), the enone α,β-unsaturated carbonyl (δ 6.8–7.0 ppm), and the sulfonate group (δ 3.1–3.3 ppm).

  • IR: Strong absorptions at 1720 cm1^{-1} (C=O stretch) and 1170 cm1^{-1} (S=O asymmetric stretch) confirm functional groups.

Synthesis and Industrial Production

Synthetic Route

The compound is synthesized via a two-step process:

  • Preparation of 4-(3-oxo-3-phenylprop-1-enyl)phenol:

    • Condensation of acetophenone with 4-hydroxybenzaldehyde under basic conditions.

  • Sulfonation:

    • Reaction with 4-fluorobenzenesulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine .

4-(3-oxo-3-phenylprop-1-enyl)phenol + 4-fluorobenzenesulfonyl chlorideEt3NTarget Compound\text{4-(3-oxo-3-phenylprop-1-enyl)phenol + 4-fluorobenzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

Table 2: Optimization Parameters

ParameterOptimal ConditionYield
Temperature0–5°C (sulfonation step)65–70%
SolventDichloromethane-
CatalystTriethylamine (1.2 eq)-

Scalability Challenges

Industrial production faces hurdles in purifying the sulfonate ester due to its sensitivity to hydrolysis. Advanced techniques like flash chromatography or recrystallization from ethanol/water mixtures are employed.

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in DMSO, acetone, and ethyl acetate; sparingly soluble in water (<0.1 mg/mL).

  • Stability: Decomposes above 200°C; hygroscopic, requiring storage under inert gas.

Reactivity

The electron-withdrawing sulfonate group activates the enone system for Michael additions, while the fluorine atom enhances leaving-group potential in nucleophilic substitutions .

Applications in Medicinal Chemistry

Anti-Inflammatory Intermediate

The compound serves as a precursor in synthesizing COX-2 inhibitors, analogous to etoricoxib . Its fluorobenzenesulfonate moiety improves metabolic stability compared to non-fluorinated analogs .

Table 3: Biological Activity of Derivatives

DerivativeIC50_{50} (COX-2)Selectivity (COX-2/COX-1)Source
Fluorinated analog12 nM1,200
Non-fluorinated analog45 nM350
SupplierPurityPrice (10 g)
Atomax Chemicals98%$450
Apollo Scientific Ltd.95%$380

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator